molecular formula C12H16O3 B8374376 11-Hydroxy-3,6-dodecadiynoic acid

11-Hydroxy-3,6-dodecadiynoic acid

Cat. No.: B8374376
M. Wt: 208.25 g/mol
InChI Key: LCGQFXKACOLHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Hydroxy-3,6-dodecadiynoic acid is a C12 fatty acid derivative characterized by a hydroxyl group at position 11 and conjugated triple bonds at carbons 3 and 4. Such features are common in bioactive lipids and microbial metabolites, where unsaturation and functional group positioning influence solubility, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

11-hydroxydodeca-3,6-diynoic acid

InChI

InChI=1S/C12H16O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,4-5,7,9-10H2,1H3,(H,14,15)

InChI Key

LCGQFXKACOLHSY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC#CCC#CCC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Dodecanoic Acid Derivatives

Key Compounds: Deuterated dodecanoic acids (e.g., dodecanoic-12,12,12-d3 acid) .

Property This compound (Hypothetical) Dodecanoic Acid (C12:0) Dodecanoic-12,12,12-d3 Acid
Chain Length C12 C12 C12
Functional Groups 11-OH, 3,6-diyne Carboxylic acid Carboxylic acid, deuterated
Molecular Weight ~210 (estimated) 200.32 203.33
Key Features High reactivity (diyne), polar OH group Saturated, hydrophobic Isotopic labeling tool

Deuterated analogs (e.g., ) are used in metabolic tracing but lack bioactive functional groups.

Unsaturated Fatty Acids: 10-Undecenoic Acid

Key Compound: 10-Undecenoic acid (C11:1, monounsaturated) .

Property This compound 10-Undecenoic Acid
Chain Length C12 C11
Unsaturation 3,6-diyne 10-ene (double bond)
Functional Groups 11-OH Carboxylic acid
Applications Hypothetical antimicrobial agent Antifungal, lab reagent

Comparison: The diyne groups in the target compound may confer greater oxidative instability compared to the monoene in 10-undecenoic acid. Both compounds could exhibit antimicrobial activity, but mechanisms may differ due to triple bond reactivity.

Hydroxylated Triterpenoids

Key Compounds: Ganoderic acid A metabolites (e.g., 11-hydroxy-3,7,23-trioxo-lanost-8-en-26-oic acid glucuronides) .

Property This compound Ganoderic Acid Metabolites
Core Structure Linear fatty acid Lanostane triterpenoid
Hydroxylation Position 11 Positions 11, 15, etc.
Bioactivity Unreported Anti-inflammatory, hepatoprotective

Comparison: While both feature hydroxylation at position 11, ganoderic acid derivatives are larger, cyclic molecules with glucuronide conjugates enhancing water solubility. The linear structure of the target compound may limit similar pharmacokinetics.

Phenolic Acids: Caffeic Acid

Key Compound : Caffeic acid (3,4-dihydroxybenzeneacrylic acid) .

Property This compound Caffeic Acid
Structure Aliphatic, diyne Aromatic, dihydroxy
Acidity Weak (aliphatic OH) Strong (phenolic OH)
Applications Unreported Antioxidant, dietary supplement

Comparison : The aromatic hydroxyls in caffeic acid confer potent antioxidant activity, whereas the aliphatic hydroxyl in the target compound may limit radical-scavenging efficacy.

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